N-(5-(4-bromobenzyl)thiazol-2-yl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(4-bromobenzyl)thiazol-2-yl)-2-phenylacetamide: is an organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(4-bromobenzyl)thiazol-2-yl)-2-phenylacetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced by reacting the thiazole derivative with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate.
Formation of the Phenylacetamide Moiety: The final step involves the acylation of the thiazole derivative with phenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques such as recrystallization and chromatography are used for purification.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the phenylacetamide moiety, converting it to an alcohol.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-(4-bromobenzyl)thiazol-2-yl)-2-phenylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent. Thiazole derivatives are known to exhibit significant biological activities, making them valuable in drug discovery and development.
Biological Studies: It is used in biological studies to understand its mechanism of action and its effects on various biological pathways.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules in chemical research.
Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-(4-bromobenzyl)thiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromobenzyl group may enhance the compound’s binding affinity to its targets, while the phenylacetamide moiety contributes to its overall stability and solubility. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-(5-(4-bromobenzyl)thiazol-2-yl)-2-chlorobenzamide: This compound has a similar structure but with a chlorobenzamide moiety instead of a phenylacetamide moiety.
N-(5-(4-bromobenzyl)thiazol-2-yl)-2-chloroacetamide: This compound has a chloroacetamide moiety instead of a phenylacetamide moiety.
N-(5-(4-bromobenzyl)thiazol-2-yl)-2-(4-chlorophenoxy)acetamide: This compound has a chlorophenoxyacetamide moiety instead of a phenylacetamide moiety.
Uniqueness: N-(5-(4-bromobenzyl)thiazol-2-yl)-2-phenylacetamide is unique due to the presence of the phenylacetamide moiety, which may impart different biological activities and chemical properties compared to its analogs. The combination of the thiazole ring, bromobenzyl group, and phenylacetamide moiety makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2OS/c19-15-8-6-14(7-9-15)10-16-12-20-18(23-16)21-17(22)11-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYFETOLWBMOKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.